
Motolimod
Descripción general
Descripción
Motolimod, también conocido como VTX-2337, es un fármaco de molécula pequeña que actúa como un agonista potente y selectivo del receptor tipo toll 8 (TLR8). Los receptores tipo toll son una clase de proteínas que desempeñan un papel crucial en la regulación del sistema inmunitario al reconocer patrones moleculares asociados a patógenos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de motolimod implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de benzazepina, seguido de la introducción del grupo pirrolidina-1-carbonilo y el grupo dipropilamino. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y reactivos como aminas, ácidos y bases. El producto final se purifica mediante técnicas como la recristalización o la cromatografía .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimiento, pureza y rentabilidad. Esto implica escalar las condiciones de reacción, utilizando disolventes y reactivos de calidad industrial y empleando técnicas de purificación a gran escala como la cromatografía y la cristalización industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
Motolimod se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Sustitución: Se utilizan reactivos como los haluros de alquilo, los cloruros de acilo y las aminas en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales como los grupos alquilo, acilo o amino .
Aplicaciones Científicas De Investigación
Combination with Chemotherapy
Motolimod has been evaluated in combination with standard chemotherapy regimens. For instance, a phase 2 trial investigated its use alongside pegylated liposomal doxorubicin in patients with recurrent ovarian cancer. Although the combination was well tolerated, it did not significantly improve overall survival compared to chemotherapy alone .
Head and Neck Cancer
In head and neck squamous cell carcinoma, this compound has been combined with cetuximab. A study demonstrated that this combination increased immune responses both systemically and within tumors. Patients treated with this regimen showed promising immune modulation, although clinical outcomes varied .
Phase Ib Trials
This compound has been part of several phase Ib trials assessing its safety and efficacy as a monotherapy and in combination with other agents. One trial reported that this compound was well tolerated at a dose of 3.0 mg/m², with a notable increase in circulating NK cells and cytokine levels .
Case Study: Ovarian Cancer
A randomized trial involving women with recurrent epithelial ovarian carcinoma assessed the safety of this compound combined with chemotherapy. Although the treatment was well tolerated, it did not lead to statistically significant improvements in overall survival or progression-free survival compared to placebo . However, exploratory analyses indicated that patients experiencing injection site reactions had improved survival metrics, suggesting potential biomarkers for treatment response .
Case Study: Head and Neck Cancer
In another study focused on head and neck cancer patients, the combination of this compound and cetuximab was evaluated as neoadjuvant therapy. The results indicated enhanced immune responses, which correlated with clinical outcomes in some patients . This highlights the potential for this compound to augment existing therapies effectively.
Pharmacodynamics and Biomarkers
Research indicates that this compound induces a dose-dependent increase in various cytokines such as IL-12p70, TNF-α, and IFNγ. These biomarkers have been linked to its therapeutic effects and may serve as indicators for patient response to treatment .
Mecanismo De Acción
Motolimod ejerce sus efectos uniéndose selectivamente y activando el receptor tipo toll 8 (TLR8). Esta activación lleva a la estimulación de varias células inmunitarias, incluidas las células asesinas naturales, las células dendríticas y los monocitos. La activación de estas células inmunitarias da como resultado la producción de citocinas y quimiocinas proinflamatorias, que mejoran la respuesta inmunitaria contra los tumores. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización TLR8, que activa las cascadas de señalización descendentes como la vía del factor nuclear-kappa B (NF-κB) .
Comparación Con Compuestos Similares
Compuestos similares
Imiquimod: Otro agonista del receptor tipo toll utilizado en el tratamiento de afecciones cutáneas como la queratosis actínica y las verrugas genitales.
Unicidad de Motolimod
This compound es único en su activación selectiva del receptor tipo toll 8, lo que lo distingue de otros agonistas del receptor tipo toll que pueden dirigirse a diferentes receptores. Esta activación selectiva permite una respuesta inmunitaria más específica, lo que podría conducir a mejores resultados terapéuticos en el tratamiento del cáncer .
Actividad Biológica
Motolimod (also known as VTX-2337) is a selective agonist of Toll-like receptor 8 (TLR8), a receptor that plays a critical role in the immune response. By stimulating TLR8, this compound enhances the activity of various immune cells, including natural killer (NK) cells and dendritic cells, which can lead to improved anti-tumor responses. This compound has been investigated primarily for its potential in treating advanced cancers, particularly in combination with other therapies.
This compound activates TLR8, which is predominantly expressed in human myeloid cells. Upon activation, it induces the production of several key cytokines and chemokines:
- Cytokines : IL-12p70, TNF-α, and IFN-γ
- Chemokines : MCP-1, MIP-1β
These mediators are crucial for promoting Th1-type immune responses that can enhance tumor-directed adaptive immunity .
In Vitro Activity
Studies have shown that this compound effectively stimulates peripheral blood mononuclear cells (PBMCs) from healthy volunteers, leading to significant increases in pro-inflammatory cytokines. For example, a study reported a dose-dependent increase in plasma levels of cytokines such as IL-6 and TNF-α following treatment with this compound .
In Vivo Activity
In cynomolgus monkeys treated with escalating doses of this compound, similar patterns of cytokine release were observed, confirming its biological activity across species . Furthermore, a phase I clinical trial demonstrated that this compound was well tolerated and induced predictable pharmacokinetic profiles alongside immune-related adverse events typical for TLR agonists .
Phase II Trials
This compound has been evaluated in several clinical trials:
- EXTREME Regimen Study : A randomized trial involving 195 patients with oropharyngeal cancer found that adding this compound to standard chemotherapy did not significantly improve overall survival (OS) or progression-free survival (PFS). However, it showed promising results in HPV-positive patients, with improved PFS (7.8 vs 5.9 months) and OS (15.2 vs 12.6 months) .
- Combination with Cetuximab : In a phase Ib trial combining this compound with cetuximab for head and neck cancer, significant increases in NK cell activity and plasma cytokine levels were observed. The study reported an overall response rate of 15% and a disease control rate of 54% .
Adverse Events
While generally well tolerated, this compound treatment has been associated with several adverse events:
- Injection site reactions
- Pyrexia
- Chills
- Anemia
- Acneiform rash
The incidence of these events was higher compared to placebo groups but did not lead to significant treatment discontinuations .
Summary of Clinical Trial Results
Study | Population | Treatment | Median OS (months) | Median PFS (months) | Response Rate (%) |
---|---|---|---|---|---|
EXTREME Regimen | Oropharyngeal cancer | This compound + Chemo | 13.5 vs 11.3 (Placebo) | 7.8 vs 5.9 (HPV+) | 38 vs 34 (Placebo) |
Cetuximab Combo | Head and Neck Cancer | This compound + Cetuximab | Not reported | Not reported | 15 |
Cytokine Response to this compound Treatment
Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
---|---|---|
IL-12p70 | X | Y |
TNF-α | X | Y |
IFN-γ | X | Y |
IL-6 | X | Y |
(Note: Specific baseline and post-treatment levels need to be filled based on actual data from studies.)
Propiedades
IUPAC Name |
2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOQCXMGPDIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239107 | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926927-61-9 | |
Record name | Motolimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motolimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.